

In Vitro Mechanism of Action of Lipid 5: A Technical Guide

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Compound of Interest		
Compound Name:	Lipid 5	
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This technical guide provides an in-depth exploration of the in vitro mechanism of action of **Lipid 5**, an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The document details the current understanding of its cellular uptake, endosomal escape mechanism, and metabolic fate, supported by quantitative data and detailed experimental methodologies.

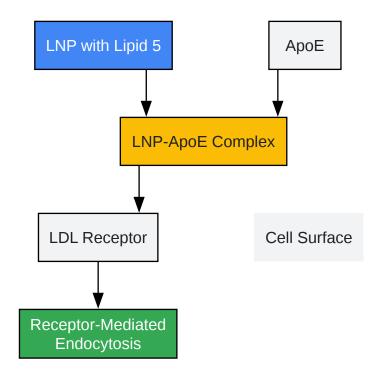
Core Mechanism of Action: Facilitating Endosomal Escape

Lipid 5 is a critical component in LNPs designed to deliver mRNA payloads into the cytoplasm of target cells.[1] Its primary role is to overcome a major barrier in nucleic acid delivery: endosomal entrapment.[2] The mechanism is pH-sensitive and leverages the acidic environment of the endosome to trigger the release of the mRNA cargo.

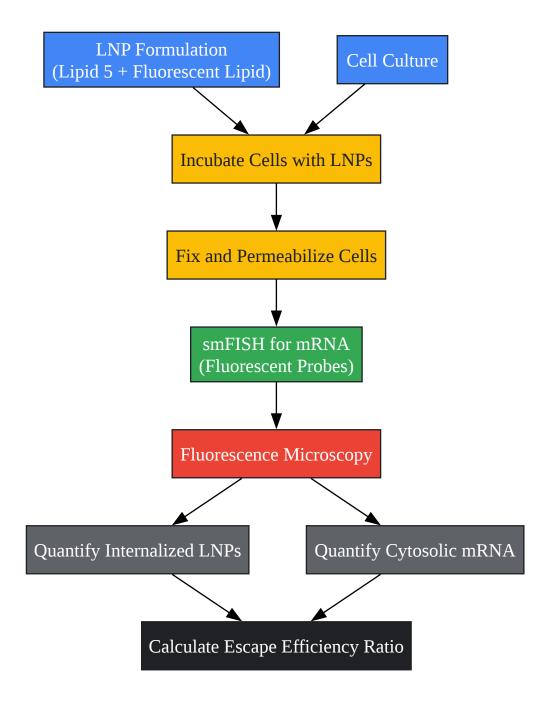
Upon cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine of **Lipid 5**, leading to a positive charge.[3] This charge promotes interaction with anionic lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the escape of the mRNA into the cytoplasm where it can be translated into protein.[2][3] This process is believed to be more efficient with **Lipid 5** compared to other ionizable lipids like MC3, attributing to its higher fusogenicity.[1]











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